molecular formula C25H47NO8 B1668429 Carboprost tromethamine CAS No. 58551-69-2

Carboprost tromethamine

Cat. No. B1668429
CAS RN: 58551-69-2
M. Wt: 489.6 g/mol
InChI Key: UMMADZJLZAPZAW-XOWPVRJPSA-N
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Description

Carboprost Tromethamine, also known as HEMABATE, is an oxytocic, which contains the tromethamine salt of the (15S)-15 methyl analogue of naturally occurring prostaglandin F2α . It is used to treat postpartum uterine hemorrhage due to atony when other methods of management have not been effective . The molecular formula is C25H47O8N and the molecular weight is 489.64 .


Synthesis Analysis

Carboprost Tromethamine is prepared through processes that involve several intermediates . The first scalable synthesis of Carboprost Tromethamine was described by chemists of Upjohn . A significant deactivating metabolic transformation of natural prostaglandins is enzymatic oxidation of the C-15 hydroxyl to the corresponding ketone. This is prevented, with retention of activity, by methylation to give the C-15 tertiary carbinol series .


Molecular Structure Analysis

Carboprost Tromethamine has a molecular formula of C25H47O8N . It is a white to slightly off-white crystalline powder . The structural formula of Carboprost Tromethamine is complex, with double-bond stereo and 5 of 5 defined stereocentres .


Chemical Reactions Analysis

Carboprost Tromethamine may cause transient bronchoconstriction . It is also reported that Carboprost Tromethamine can effectively prevent the occurrence of bleeding after cesarean section .


Physical And Chemical Properties Analysis

Carboprost Tromethamine generally melts between 95° and 105° C, depending on the rate of heating . It dissolves readily in water at room temperature at a concentration greater than 75 mg/mL .

Scientific Research Applications

Postpartum Hemorrhage Treatment

  • Scientific Field: Obstetrics and Gynecology
  • Application Summary: Carboprost Tromethamine is used to treat postpartum uterine hemorrhage due to atony when other methods of management have not been effective . It is a synthetic prostaglandin derivative, which can effectively promote contraction of the uterus and significantly reduce the amount of bleeding during and after delivery .
  • Methods of Application: In a study, 120 parturients undergoing cesarean section were selected. They were randomly divided into a control group (treated with oxytocin) and a research group (treated with Carboprost Tromethamine combined with oxytocin). The amount of maternal bleeding, uterine floor decline index, the end of lochia, poor rate of uterine involution, infant outcome, and the incidence of adverse drug reactions were compared between the two groups .
  • Results: The amount of bleeding in the research group was significantly lower than that in the control group. The position of the last uterine floor and the index of uterine floor downward movement in the research group were significantly higher than those in the control group. The disappearance time of bloody lochia and serous lochia in the research group was significantly shorter than that in the control group .

Termination of Pregnancy in the 2nd Trimester

  • Scientific Field: Obstetrics and Gynecology
  • Application Summary: Carboprost Tromethamine is also used for the termination of pregnancy in the 2nd trimester .

Prevention of Postpartum Hemorrhage in High-Risk Patients Undergoing Cesarean Delivery

  • Scientific Field: Obstetrics and Gynecology
  • Application Summary: Carboprost Tromethamine has been shown to be more effective than oxytocin in preventing postpartum hemorrhage in high-risk patients undergoing cesarean delivery .
  • Methods of Application: In a study, parturients undergoing cesarean section were treated with either oxytocin or Carboprost Tromethamine combined with oxytocin. The amount of maternal bleeding, uterine floor decline index, the end of lochia, poor rate of uterine involution, infant outcome, and the incidence of adverse drug reactions were compared between the two groups .
  • Results: The amount of bleeding in the group treated with Carboprost Tromethamine combined with oxytocin was significantly lower than that in the group treated with oxytocin alone. The position of the last uterine floor and the index of uterine floor downward movement in the research group were significantly higher than those in the control group. The disappearance time of bloody lochia and serous lochia in the research group was significantly shorter than that in the control group .

Safety And Hazards

Carboprost Tromethamine should be used only with strict adherence to recommended dosages . It should be used by medically trained personnel in a hospital that can provide immediate intensive care and acute surgical facilities . It may cause reproductive toxicity and specific target organ toxicity .

Future Directions

Carboprost Tromethamine is used to end pregnancy and to stop or treat bleeding that happens after a birth or an abortion . It is also used in the treatment of postpartum hemorrhage due to uterine atony that has not responded to conventional methods of management . Future research may focus on further understanding its efficacy and safety, and exploring new therapeutic uses .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/b7-5-,14-12+;/t16-,17-,18+,19-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMADZJLZAPZAW-XOWPVRJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015618
Record name Carboprost tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboprost tromethamine

CAS RN

58551-69-2
Record name Carboprost tromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58551-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboprost tromethamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058551692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboprost tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOPROST TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4526F86FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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